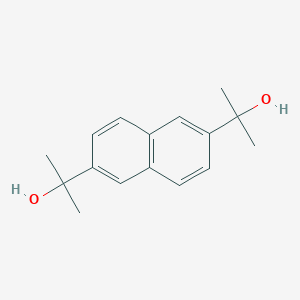

2,6-Bis(2-hydroxy-2-propyl)naphthalene

説明

2,6-Bis(2-hydroxy-2-propyl)naphthalene (2,6-DHPN, CAS: Not explicitly listed) is a naphthalene derivative featuring two 2-hydroxy-2-propyl substituents at the 2 and 6 positions. It serves as a critical precursor in synthesizing 2,6-dihydroxynaphthalene (2,6-DHN), a monomer for liquid crystalline polymers like PEN (polyethylene naphthalate) . The industrial synthesis of 2,6-DHN involves oxidizing 2,6-DHPN with hydrogen peroxide in acetonitrile or 1,4-dioxane, catalyzed by inorganic acids (e.g., H₂SO₄) or solid acids (e.g., sulfonated ion-exchange resins) at elevated temperatures . Challenges in this process include poor solubility of 2,6-DHPN in conventional solvents and low reaction efficiency, necessitating optimized solvent ratios (3–30 mL solvent per gram of 2,6-DHPN) .

特性

CAS番号 |

24157-82-2 |

|---|---|

分子式 |

C16H20O2 |

分子量 |

244.33 g/mol |

IUPAC名 |

2-[6-(2-hydroxypropan-2-yl)naphthalen-2-yl]propan-2-ol |

InChI |

InChI=1S/C16H20O2/c1-15(2,17)13-7-5-12-10-14(16(3,4)18)8-6-11(12)9-13/h5-10,17-18H,1-4H3 |

InChIキー |

DXIUSVDANCIIAR-UHFFFAOYSA-N |

SMILES |

CC(C)(C1=CC2=C(C=C1)C=C(C=C2)C(C)(C)O)O |

正規SMILES |

CC(C)(C1=CC2=C(C=C1)C=C(C=C2)C(C)(C)O)O |

他のCAS番号 |

24157-82-2 |

製品の起源 |

United States |

科学的研究の応用

Synthetic Resins and Polymers

One of the primary applications of 2,6-bis(2-hydroxy-2-propyl)naphthalene is in the production of synthetic resins. It serves as a precursor for creating high-performance polymers that exhibit excellent thermal stability and mechanical properties. These polymers are utilized in coatings, adhesives, and composite materials .

Pharmaceuticals

The compound has been investigated for its potential use in pharmaceuticals. Its derivatives have shown promise in antimalarial activities, as evidenced by studies that tested various hydroxy-substituted naphthalene compounds against malaria parasites . The ability to modify the naphthalene structure allows for the development of new therapeutic agents.

Antimalarial Activity

Research has indicated that certain derivatives of naphthalene compounds exhibit antimalarial properties. In historical studies conducted during wartime screening programs, compounds similar to this compound were found to be effective against Plasmodium gallinaceum, suggesting that this class of compounds may be explored further for their medicinal potential .

Antioxidant Properties

The hydroxyl groups present in this compound contribute to its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. Studies are ongoing to evaluate the extent of these properties and their implications for health .

類似化合物との比較

2,6-Diisopropylnaphthalene

- Structure : Features two isopropyl (-CH(CH₃)₂) groups instead of hydroxyl-containing substituents.

- Molecular Formula : C₁₆H₂₀; Molecular Weight: 212.33 .

- Key Differences: Reactivity: Lacks hydroxyl groups, making it inert toward oxidation to diols. Instead, it is used as a reference material in chromatography and plant growth regulation . Physical Properties: Higher hydrophobicity due to nonpolar isopropyl groups, contrasting with 2,6-DHPN’s moderate solubility in polar aprotic solvents . Applications: Certified reference material (e.g., 1000 µg/mL in acetone for analytical standards) .

2,6-Bis(hydroxymethyl)naphthalene

- Structure : Contains hydroxymethyl (-CH₂OH) groups.

- Molecular Formula : C₁₂H₁₂O₂; Molecular Weight: 188.22 .

- Key Differences: Reactivity: Shorter hydroxymethyl chains enhance solubility in water and polar solvents compared to 2,6-DHPN. This facilitates reactions like esterification or polymerization. Applications: Intermediate in resins and specialty polymers, differing from 2,6-DHPN’s role in oxidation-driven monomer synthesis .

2-Methyl-6-propionylnaphthalene (2,6-MPN)

2,6-Diisopropylaniline

- Structure : Aniline derivatives with isopropyl groups.

- Applications : Used in synthesizing N-heterocyclic carbene catalysts and Schiff-base ligands .

- Key Differences :

Comparative Data Tables

Table 1: Structural and Physical Properties

Table 2: Reaction Conditions for Oxidation to Diols

Key Research Findings

- Catalyst Efficiency : Solid acid catalysts (e.g., sulfonated resins) reduce waste compared to liquid acids, aligning with green chemistry goals .

- Toxicity Profile : While naphthalene derivatives like 2-methylnaphthalene show similar toxicity to naphthalene, hydroxylated derivatives like 2,6-DHPN may have distinct safety profiles requiring further study .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 2,6-Bis(2-hydroxy-2-propyl)naphthalene with high purity?

- Methodological Answer : Synthesis typically involves alkylation of naphthalene derivatives. For example, using isopropanol as an alkylating agent over H-mordenite zeolites (H-MOR) can enhance selectivity for the 2,6-isomer due to shape-selective catalysis . Post-synthesis purification often combines vacuum distillation (e.g., 165°C at 1000 Pa) and crystallization (e.g., 9°C in ethanol) to achieve ≥99% purity . Key parameters include catalyst acidity, reaction temperature, and solvent polarity.

Q. What analytical techniques are critical for characterizing structural and physicochemical properties?

- Methodological Answer :

- Spectroscopy : IR and UV/Vis spectra (e.g., absorption bands for hydroxyl and aromatic groups) .

- Chromatography : GC-MS with polar columns (e.g., DB-5MS) to resolve isomers; retention indices and fragmentation patterns aid identification .

- Thermodynamic Properties : Density functional theory (DFT) calculations for molecular geometry optimization and QSPR models for predicting solubility or logP values .

- Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry .

Q. What safety protocols should be prioritized during experimental handling?

- Methodological Answer :

- Exposure Control : Use fume hoods, respiratory protection, and nitrile gloves to avoid inhalation or dermal contact .

- Spill Management : Adsorbents like activated carbon or silica gel for containment; avoid water jets to prevent environmental contamination .

- Waste Disposal : Collect in sealed containers for incineration or approved hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in isomer distribution data during synthesis?

- Methodological Answer : Discrepancies often arise from analytical errors (e.g., GC column selection) or kinetic vs. thermodynamic control. For example:

- Catalyst Optimization : Transition metal-modified HY zeolites favor 2,6-isomer selectivity .

- Analytical Validation : Cross-validate GC results with HPLC using C18 columns and confirm via NMR (e.g., distinct proton environments for 2,6- vs. 2,7-isomers) .

- Thermodynamic Studies : Compare isomer stability via computational methods (e.g., Gibbs free energy calculations) .

Q. What computational approaches best predict the compound’s reactivity and environmental fate?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile for oxidation reactions) .

- Density Functional Theory (DFT) : Calculate reaction pathways for hydroxylation or degradation products .

- Environmental Modeling : Use EPI Suite or TEST software to estimate biodegradation half-lives and bioaccumulation potential .

Q. How should toxicological studies be designed to minimize bias and confounding factors?

- Methodological Answer : Follow the OHAT/NTP Risk of Bias framework :

- Confounding Bias : Control for variables like age, metabolic rate, and coexposure to naphthalene derivatives using multivariate regression .

- Detection Bias : Validate exposure characterization via mass spectrometry and outcome assessment via blinded histopathology .

- Reporting Bias : Pre-register all endpoints (e.g., oxidative stress markers, genotoxicity assays) to avoid selective data omission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。